molecular formula C14H22O B8516204 2,2,5a-Trimethyloctahydro-3,6-methanocyclopropa[a]inden-1b(1H)-ol CAS No. 62731-84-4

2,2,5a-Trimethyloctahydro-3,6-methanocyclopropa[a]inden-1b(1H)-ol

Cat. No.: B8516204
CAS No.: 62731-84-4
M. Wt: 206.32 g/mol
InChI Key: VPFIDGVKPDCVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5a-Trimethyloctahydro-3,6-methanocyclopropa[a]inden-1b(1H)-ol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62731-84-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

10,11,11-trimethyltetracyclo[5.3.1.02,4.05,10]undecan-1-ol

InChI

InChI=1S/C14H22O/c1-12(2)8-4-5-13(3)10(6-8)9-7-11(9)14(12,13)15/h8-11,15H,4-7H2,1-3H3

InChI Key

VPFIDGVKPDCVLG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C1(C4CC4C3C2)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 19 g of zinc dust and 29 g of cuprous chloride powder in 125 ml of ether are stirred under reflux for thirty minutes. Diiodomethane (14.8 ml) is added dropwise over a twenty minute period. No external heat is required and the addition is carried out at a rate sufficient to maintain reflux (36°-41° C). 1.5 g of the product produced in Example VI, 9,10,10-trimethyl-tricyclo-(4.3.1.04,9)-dec-2-en-1-ol, is then added dropwise over a twenty minute period without external heating. Reflux is maintained (41°-46° C) throughout addition of the dec-2-en-1-ol. The reaction mass is refluxed daily for 8.5 hours for 5 days (42 hours in all) adding more ether and diiodomethane as required. The course of the reaction is followed by GLC (20 feet × 1/4 inch 5% SE-30 prog. 100°-220° C at [4°/min.).
Quantity
14.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
9,10,10-trimethyl-tricyclo-(4.3.1.04,9)-dec-2-en-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
29 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.